molecular formula C3H4IN3 B11780574 4-Iodo-1H-pyrazol-1-amine

4-Iodo-1H-pyrazol-1-amine

Cat. No.: B11780574
M. Wt: 208.99 g/mol
InChI Key: FXCNLTKDRNWQNF-UHFFFAOYSA-N
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Description

4-Iodo-1H-pyrazol-1-amine is a heterocyclic organic compound that features an iodine atom attached to the fourth position of a pyrazole ring, with an amine group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1H-pyrazol-1-amine typically involves the iodination of pyrazole derivatives. One common method is the reaction of pyrazole with iodine and ammonium hydroxide, which yields 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . Another approach involves the use of enaminones, hydrazines, and dimethyl sulfoxide in the presence of Selectfluor to produce 1,4-disubstituted pyrazoles .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1H-pyrazol-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can form cyclic structures through intramolecular cyclization reactions.

Common Reagents and Conditions:

Major Products Formed:

  • 3,4-Di-iodo-pyrazole
  • 3,4,5-Tri-iodo-pyrazole

Mechanism of Action

The mechanism of action of 4-Iodo-1H-pyrazol-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The compound’s iodine atom and amine group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 4-Iodo-1H-pyrazol-1-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. Its ability to undergo specific substitution reactions and form stable complexes with biological targets makes it a valuable compound in research and development.

Properties

Molecular Formula

C3H4IN3

Molecular Weight

208.99 g/mol

IUPAC Name

4-iodopyrazol-1-amine

InChI

InChI=1S/C3H4IN3/c4-3-1-6-7(5)2-3/h1-2H,5H2

InChI Key

FXCNLTKDRNWQNF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1N)I

Origin of Product

United States

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